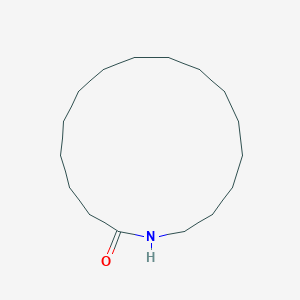

Aza-2-cycloheptadecanone

Description

Aza-2-cycloheptadecanone is a macrocyclic compound featuring a 17-membered ring structure with a ketone group and a nitrogen atom substituted at the second position. The nitrogen atom introduces basicity and chelating properties, distinguishing it from purely hydrocarbon macrocycles.

Properties

Molecular Formula |

C16H31NO |

|---|---|

Molecular Weight |

253.42 g/mol |

IUPAC Name |

azacycloheptadecan-2-one |

InChI |

InChI=1S/C16H31NO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2,(H,17,18) |

InChI Key |

TVJPDXTZUDNPKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCC(=O)NCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aza-2-cycloheptadecanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of dihaloalkanes using nickel(II) iodide, zinc, and ligands such as 2,2’-bipyridine or 4,4’-dimethyl-2,2’-bipyridine in dimethylacetamide . This process successfully cyclizes a variety of dibromide and diiodine amines to give azacycles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Aza-2-cycloheptadecanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azacycloheptadecanones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aza-2-cycloheptadecanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Aza-2-cycloheptadecanone involves its interaction with molecular targets through its nitrogen atom. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aza-2-cycloheptadecanone is structurally analogous to several macrocyclic and heterocyclic compounds. Below is a comparative analysis based on ring size, functional groups, and properties (Table 1).

Table 1: Comparative Analysis of this compound and Structural Analogs

Key Findings:

Ring Size and Flexibility: this compound’s 17-membered ring offers greater conformational flexibility compared to smaller analogs like 1-azacyclohexadecan-2-one, which exhibits higher ring strain .

Functional Group Impact: The ketone group enhances polarity and reactivity relative to non-ketone macrocycles (e.g., cycloheptadecane). The nitrogen atom enables metal coordination, a feature absent in purely hydrocarbon rings.

Chlorinated Analogs: Unlike hexachlorocyclohexane (HCH) isomers—notably α-HCH (CAS 319-84-6)—which are environmentally persistent pollutants , this compound lacks halogen substituents, reducing ecological toxicity concerns.

Biological Activity

Aza-2-cycloheptadecanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various studies and findings related to its synthesis, biological properties, and therapeutic applications.

Synthesis of this compound

The synthesis of this compound has been explored through several methodologies, primarily focusing on modifying steroid frameworks to enhance biological activity. Recent advancements highlight the incorporation of aza-heterocycles at the C-17 position of steroids, which has shown promising results in developing new therapeutic agents . The synthesis often involves complex organic reactions, including cyclization and metathesis processes, yielding high-purity products suitable for biological evaluation .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in a dose-dependent manner. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways involved in cell survival and death .

Skin Whitening Effects

Another area of interest is the compound's potential as a skin whitening agent. Similar compounds have been studied for their ability to inhibit tyrosinase activity, an enzyme crucial for melanin production. Preliminary data suggest that this compound may inhibit this enzyme, thereby reducing pigmentation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its biological efficacy. Modifications at various positions on the cycloheptadecanone framework can significantly influence its pharmacological properties. For instance, substituents at the nitrogen atom or alterations in the cycloalkane ring can enhance or diminish biological activity .

| Modification | Effect on Activity |

|---|---|

| Nitrogen substitution | Increased antimicrobial potency |

| Ring size alteration | Altered anticancer efficacy |

| Functional group addition | Enhanced tyrosinase inhibition |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy Study : A study assessed the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antibacterial activity.

- Cancer Cell Line Evaluation : Research involving human breast cancer cell lines revealed that this compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.

- Skin Whitening Assessment : In vitro tests showed that this compound inhibited tyrosinase activity by approximately 60% at a concentration of 100 µg/mL, suggesting potential as a skin lightening agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.